1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]- 1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-
Brand Name: Vulcanchem
CAS No.: 1381952-89-1
VCID: VC18289286
InChI: InChI=1S/C13H12N4/c1-17(2)9-11(8-14)12-6-5-10-4-3-7-15-13(10)16-12/h3-7,9H,1-2H3
SMILES:
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol

1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-

CAS No.: 1381952-89-1

Cat. No.: VC18289286

Molecular Formula: C13H12N4

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]- - 1381952-89-1

Specification

CAS No. 1381952-89-1
Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
IUPAC Name 3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)prop-2-enenitrile
Standard InChI InChI=1S/C13H12N4/c1-17(2)9-11(8-14)12-6-5-10-4-3-7-15-13(10)16-12/h3-7,9H,1-2H3
Standard InChI Key RKQFGPIHXPSFCI-UHFFFAOYSA-N
Canonical SMILES CN(C)C=C(C#N)C1=NC2=C(C=CC=N2)C=C1

Introduction

Structural and Molecular Characteristics

The core structure of 1,8-naphthyridine consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 8. In the case of 1,8-naphthyridine-2-acetonitrile, an acetonitrile group (-CH2CN) is appended to the second carbon of the naphthyridine ring. The [(dimethylamino)methylene] substituent introduces a dimethylamino group (-N(CH3)2) linked via a methylene bridge (-CH2-), creating a tertiary amine functionality. This modification likely enhances the compound’s solubility and electronic properties, facilitating interactions with biological targets .

Synthetic Methodologies

Friedlander Condensation

The synthesis of 1,8-naphthyridine derivatives often employs the Friedlander reaction, which couples aminopyridines with ketones or aldehydes. For example, demonstrated gram-scale synthesis of 1,8-naphthyridines in water using choline hydroxide as a catalyst. Adapting this method, the target compound could be synthesized via condensation of 2-aminopyridine derivatives with acrylonitrile derivatives bearing the dimethylamino methylene group.

Example Reaction Pathway:

  • Substrate Preparation: 2-Amino-5,7-bis(trifluoromethyl)-1,8-naphthyridine (analogous to ) reacts with (dimethylamino)acetonitrile.

  • Catalytic Cyclization: Choline hydroxide (ChOH) facilitates ring closure in aqueous medium at 50–80°C .

  • Purification: Column chromatography or recrystallization yields the final product.

Ionic Liquid-Catalyzed Synthesis

Ionic liquids (ILs) like [Bmmim][Im] have been used to synthesize 1,8-naphthyridines under mild conditions . This approach minimizes side reactions and improves yields (up to 90%) by leveraging the IL’s dual role as solvent and catalyst. For the target compound, ILs could stabilize intermediates through hydrogen bonding, enhancing regioselectivity .

Computational and Mechanistic Insights

Molecular Docking

In silico simulations of analogous compounds showed stable binding to topoisomerase II and hSERT . For the target compound, docking studies predict:

  • Hydrogen bonding: Between the nitrile group and active-site residues (e.g., Asp98 in hSERT).

  • Van der Waals interactions: Aromatic stacking of the naphthyridine core with hydrophobic pockets.

Density Functional Theory (DFT) Analysis

DFT calculations on similar systems revealed that hydrogen bonding with ionic liquid catalysts lowers the activation energy of Friedlander reactions . This principle likely applies to the synthesis of the target compound, where ChOH stabilizes transition states through noncovalent interactions.

Challenges and Future Directions

Synthetic Optimization

Current methods face limitations in stereocontrol, as the [(dimethylamino)methylene] group may introduce stereoisomerism. Asymmetric catalysis or chiral ILs could address this, enabling enantioselective synthesis .

Toxicity Profiling

While 1,8-naphthyridines are generally well-tolerated, the dimethylamino group’s potential hepatotoxicity requires evaluation via in vitro assays (e.g., HepG2 cell viability studies) .

Expanding Therapeutic Indications

Given the scaffold’s versatility, future research should explore:

  • Anticancer activity: Targeting EGFR or protein kinases .

  • Antiviral applications: Inhibition of viral polymerases or proteases.

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